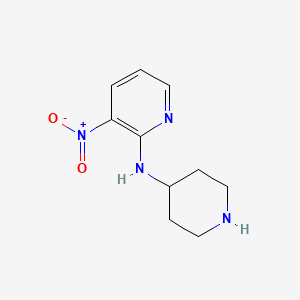

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine

Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3 and a piperidin-4-ylamine moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition and anticancer research.

Properties

IUPAC Name |

3-nitro-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8/h1-2,5,8,11H,3-4,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIQVBUDYMBBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine typically involves the nitration of N-(piperidin-4-yl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-N-(piperidin-4-yl)pyridin-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: Due to its heterocyclic structure, it can be incorporated into materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies investigating the biological activity of nitro-containing heterocycles and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table highlights key structural analogs and their properties:

Key Observations :

Pharmacological Activity

- Kinase Inhibition : Crizotinib, a structurally complex analog, demonstrates potent inhibition of ALK and c-Met kinases due to its dichlorofluorophenyl and pyrazole-piperidine motifs. While this compound lacks these groups, its nitro and piperidine substituents may target similar ATP-binding domains with lower affinity .

- Anticancer Potential: Oxadiazole derivatives of 2-aminopyridine (e.g., N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) show selective cytotoxicity against HOP-92 non-small cell lung cancer cells. This suggests that nitro-substituted pyridines with flexible side chains (e.g., piperidine) may exhibit comparable activity .

Structure-Activity Relationships (SAR)

- Nitro Group : Essential for electron withdrawal, which stabilizes charge interactions in kinase active sites. Removal (e.g., in 3-chloro-N-(piperidin-4-yl)pyridin-2-amine) reduces potency .

- Piperidine Position : N4-attachment (vs. N1) optimizes spatial orientation for target binding, as seen in Crizotinib’s piperidin-4-yl-pyrazole moiety .

- Heterocycle Core : Pyrimidine analogs (e.g., 4-chloro-N-piperidin-4-ylpyrimidin-2-amine) may exhibit altered selectivity profiles due to increased hydrogen-bond acceptor capacity .

Biological Activity

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a piperidine moiety. The molecular formula is with a molecular weight of approximately 220.24 g/mol. This compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological and inflammatory conditions.

Structural Characteristics

The compound's structure enhances its reactivity and interactions with biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may influence cellular signaling pathways or induce cytotoxic effects against cancer cells. This property distinguishes it from non-nitro derivatives, making it a valuable candidate for further research in pharmacology and medicinal chemistry .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanism involves modulating enzyme activity through the formation of reactive intermediates upon bioreduction of the nitro group. This interaction may enhance binding affinity to biological targets compared to similar compounds lacking the nitro group .

Anti-Cancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its potential as an anti-cancer agent .

Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been observed, indicating its potential utility in treating inflammatory diseases .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound against several cancer cell lines, including breast and ovarian cancer cells. The results indicated that the compound exhibited moderate cytotoxicity, with IC50 values significantly lower than those of control compounds .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound influences cellular signaling pathways. It was found that the compound's nitro group plays a crucial role in modulating signaling cascades associated with apoptosis and cell proliferation .

Data Table: Summary of Biological Activities

| Activity Type | Observations | IC50 Values (µM) |

|---|---|---|

| Cytotoxicity | Moderate cytotoxicity against breast cancer cells | 15 - 25 |

| Moderate cytotoxicity against ovarian cancer cells | 20 - 30 | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.